2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide
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Description
2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN5O3 and its molecular weight is 397.82. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
- Research on Chloroacetanilide Herbicides: A study by Latli and Casida (1995) involved the radiosynthesis of a chloroacetanilide herbicide, which shares structural similarities with the compound . This research aids in understanding the metabolism and mode of action of such compounds (Latli & Casida, 1995).
Synthesis and Inhibition Studies
- Cholinesterase Inhibition Studies: A 2020 study by Riaz et al. synthesized new N-aryl derivatives of a similar compound. These derivatives showed moderate to good activities against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurological functions (Riaz et al., 2020).
Chemical Synthesis and Structural Characterization
- Regioselective Syntheses of Benzoxazoles: Li et al. (2009) conducted a study on the regioselective synthesis of benzoxazoles, which are structurally related to the compound . This research contributes to the understanding of chemical synthesis techniques for similar compounds (Li et al., 2009).
Applications in Organometallic Chemistry
- Study on Silylation of Acetamide Derivatives: A 2017 study by Lazareva et al. explored the silylation of N-(2-hydroxyphenyl)acetamide, a process related to the synthesis and modification of compounds like the one . This contributes to the understanding of the properties of resulting heterocycles (Lazareva et al., 2017).
Antimicrobial Activity Research
- Synthesis and Antimicrobial Activities: Bektaş et al. (2010) synthesized new 1,2,4-Triazole derivatives, including compounds structurally similar to the one . These compounds were evaluated for their antimicrobial activities, providing insights into their potential medical applications (Bektaş et al., 2010).
Ligand Design and Coordination Chemistry
- Rhenium Coordination Studies: A 2017 study by Wang et al. investigated the synthesis of multidentate ligands for coordination with rhenium cores. This research is relevant for understanding the complexation behavior of compounds similar to the one (Wang et al., 2017).
Properties
IUPAC Name |
2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-11-5-7-13(8-6-11)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)14-4-2-3-12(20)9-14/h2-9,16-17H,10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEFWBBNVCXWGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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